molecular formula C9H12N2O3 B7575347 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid

2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid

Cat. No.: B7575347
M. Wt: 196.20 g/mol
InChI Key: QWHIQYYWVLJMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid is an organic compound that features a pyridine ring substituted with a methoxy group and a methylaminoacetic acid moiety

Properties

IUPAC Name

2-[(2-methoxypyridin-3-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-9-7(3-2-4-11-9)5-10-6-8(12)13/h2-4,10H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHIQYYWVLJMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxypyridine.

    Bromination: The 2-methoxypyridine undergoes bromination to form 2-bromo-3-methoxypyridine.

    Amination: The brominated compound is then subjected to nucleophilic substitution with methylamine to yield 2-(methylamino)-3-methoxypyridine.

    Carboxylation: Finally, the methylamino group is carboxylated to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: 2-[(2-Hydroxypyridin-3-yl)methylamino]acetic acid.

    Reduction: 2-[(2-Methoxypiperidin-3-yl)methylamino]acetic acid.

    Substitution: Various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid involves its interaction with specific molecular targets. The methoxy group and the aminoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the aminoacetic acid moiety.

    3-Methoxypyridine: Similar structure but different substitution pattern.

    2-(Methylamino)pyridine: Lacks the methoxy group.

Uniqueness

2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid is unique due to the combination of the methoxy group and the aminoacetic acid moiety, which provides a distinct set of chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.